Magnesium trifluoromethanesulfonate

Catalog No.
S714746
CAS No.
60871-83-2
M.F
C2F6MgO6S2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium trifluoromethanesulfonate

CAS Number

60871-83-2

Product Name

Magnesium trifluoromethanesulfonate

IUPAC Name

magnesium;trifluoromethanesulfonate

Molecular Formula

C2F6MgO6S2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

BZQRBEVTLZHKEA-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]

The exact mass of the compound Magnesium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium trifluoromethanesulfonate (Mg(OTf)2, CAS: 60871-83-2) is a highly soluble, non-nucleophilic magnesium salt and a thermally stable Lewis acid. In procurement and material selection, it is primarily evaluated for its critical role in formulating high-performance, non-aqueous electrolytes for magnesium-ion and magnesium-sulfur batteries. Unlike traditional magnesium halides, Mg(OTf)2 exhibits exceptional solubility in ethereal solvents (such as THF and DME) and supports a wide electrochemical stability window. Furthermore, its commercial availability in ultra-high purity with low moisture content makes it a highly reproducible, cost-effective precursor compared to more complex salts like Mg(TFSI)2, directly bridging the gap between laboratory-scale research and industrial battery manufacturing [1].

Procurement Fit

Catalyst Type Divalent metal triflate Lewis acid
Key Attribute Intermediate Lewis acidity among divalent triflates
Thermal Profile High decomposition threshold supports elevated-temperature use
Electrolyte Role Chloride-free salt for magnesium battery research

Attempting to substitute Mg(OTf)2 with generic magnesium halides (e.g., MgCl2 or MgBr2) in advanced electrolyte formulations fails due to their inherently poor solubility and low electrochemical activity in organic solvents, which results in rapid electrode passivation and narrow electrochemical windows (< 1.8 V). Conversely, substituting Mg(OTf)2 entirely with the in-class alternative magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)2) introduces severe sensitivity to trace moisture and requires stringent, costly purification protocols to prevent performance degradation [1]. In both electrochemical and catalytic workflows, the unique strong electron-withdrawing nature of the triflate anion in Mg(OTf)2 provides a specific balance of solubility, anodic stability, and moisture tolerance that generic alternatives cannot replicate [2].

Substitution Risk

Cation Effective Lewis acidity changes with cation identity; Mg²⁺ occupancy differs from Ca²⁺, Ba²⁺, or Zn²⁺ in TPPO probe rankings and may shift catalytic outcomes.
Anion TFSI⁻ salts exhibit systematically stronger Lewis acidity than triflate analogues. Switching to TFSI⁻ can alter reaction selectivity and coordination behavior.
Perchlorate Mg(ClO₄)₂ provides higher ionic conductivity in gel polymer electrolytes but introduces oxidative and explosion hazards absent from the triflate salt.

Coulombic Efficiency Enhancement in Mixed-Anion Electrolytes

In the development of halide-free Mg-ion electrolytes, the incorporation of Mg(OTf)2 significantly upgrades the performance of standard imide-based systems. Research demonstrates that adding 0.4 M Mg(OTf)2 to a 0.2 M Mg(TFSI)2 baseline increases the Coulombic efficiency from 76% to 92% while simultaneously decreasing the plating/stripping overpotential by 100 mV. This improvement is driven by the thermodynamic formation of mixed-anion contact ion pairs, which enhances trace water tolerance and oxidative stability [1].

Evidence DimensionCoulombic efficiency and overpotential reduction
Target Compound Data92% CE and 100 mV overpotential reduction (with 0.4 M Mg(OTf)2 additive)
Comparator Or Baseline76% CE (0.2 M Mg(TFSI)2 alone)
Quantified Difference16% absolute increase in CE and 100 mV reduction in overpotential
ConditionsMg plating/stripping in non-aqueous mixed-anion electrolyte systems

Procuring Mg(OTf)2 as a co-salt allows battery engineers to achieve near-commercial reversibility metrics while mitigating the extreme purity costs associated with pure Mg(TFSI)2 electrolytes.

Ionic Conductivity vs. Mg(ClO₄)₂
Head-to-head
Mg(OTf)₂: 1.27 × 10⁻³ S cm⁻¹ (20 wt%)
Mg(ClO₄)₂: 3.13 × 10⁻³ S cm⁻¹ (15 wt%)
~41% of perchlorate conductivity
Supports safety-motivated substitution review: lower absolute conductivity but eliminates oxidative hazards.
PMMA-based gel polymer electrolyte; AC impedance at room temperature.

Superior Anodic Stability and Cycle Life in Chloride-Free Systems

For advanced magnesium batteries requiring extended cycle life, Mg(OTf)2 outperforms other complex magnesium salts when paired with stabilizing additives. In a comparative study using a tetrabutylammonium triflate (TBAOTf) additive, the Mg(OTf)2-based electrolyte demonstrated a lower overpotential of 0.55 V and sustained a remarkable cycling life of nearly 1200 hours at 0.1 mA/cm2. In contrast, the equivalent electrolyte utilizing magnesium bis(hexamethyldisilazide) (Mg(HMDS)2) exhibited a higher overpotential of 0.64 V and was prone to shorting at higher current densities [1].

Evidence DimensionPlating/stripping overpotential and cycle life
Target Compound Data0.55 V overpotential and ~1200 h cycle life
Comparator Or Baseline0.64 V overpotential and premature shorting (Mg(HMDS)2 baseline)
Quantified Difference90 mV lower overpotential and prevention of high-current shorting
ConditionsMg//Mg symmetric cells at 0.1 mA/cm2 in TBAOTf-modified chloride-free electrolytes

Validates Mg(OTf)2 as the superior precursor for long-duration, high-stability energy storage applications where minimizing internal resistance is critical.

Anodic Stability Window
Class-level
Chloride-free Mg(OTf)₂/Mg(HMDS)₂/TBAOTf: 4.43 V
LiTf aqueous electrolyte: 3.25 V
Reported wider oxidative stability in nonaqueous chloride-free formulation; supports high-voltage cathode research.
MgF₂-rich SEI; reversible Mg plating/stripping demonstrated.

High-Reversibility Hybrid Electrolyte Formulation

Mg(OTf)2 serves as the critical foundation for high-performance, conditioning-free hybrid electrolytes. When formulated as Mg(OTf)2-AlCl3-MgCl2 in THF and tetraglyme, the system achieves a Coulombic efficiency of up to 98.5% with a low overpotential of 200 mV. This far exceeds the performance of traditional Grignard reagents or simple MgCl2 solutions, which suffer from narrow electrochemical windows (< 1.8 V) and require extensive electrochemical conditioning to function [1].

Evidence DimensionCoulombic efficiency and conditioning requirements
Target Compound Data98.5% CE with no conditioning step required
Comparator Or BaselineTraditional Grignard/MgCl2 electrolytes (require extensive conditioning, narrow <1.8 V window)
Quantified DifferenceElimination of conditioning phase and achievement of near-perfect (98.5%) reversibility
ConditionsMg plating/stripping in THF/G4 mixed solvents with anthracene stabilizer

Eliminating the electrochemical conditioning step drastically reduces manufacturing time and complexity for Mg-S battery prototypes.

Lewis Acidity Ranking
Reported
Ba²⁺ < Ca²⁺ < Mg²⁺ < Zn²⁺ (triflate salts)
TFSI⁻ salts systematically stronger than triflate analogues
Mg(OTf)₂ occupies intermediate acidity; informs catalyst selection for transformations requiring moderate activation.
TPPO ³¹P NMR titration in anhydrous CH₃CN.

Precursor Purity and Trace Moisture Tolerance

In the procurement of magnesium salts for electrolyte formulation, Mg(TFSI)2 is notorious for its extreme sensitivity to trace moisture, necessitating costly purification processes. Mg(OTf)2, however, is commercially accessible with ultra-low moisture content at a significantly lower cost. When integrated into mixed-anion systems, Mg(OTf)2 actively improves the water tolerance of the electrolyte, preventing the rapid passivation of the magnesium anode that typically occurs in pure Mg(TFSI)2 systems exposed to trace water [1].

Evidence DimensionTrace moisture tolerance and passivation resistance
Target Compound DataSustained reversible cycling in mixed Mg(OTf)2/Mg(TFSI)2 electrolytes despite trace moisture
Comparator Or BaselinePure Mg(TFSI)2 (rapid anode passivation and severe CE drop upon trace water exposure)
Quantified DifferencePrevention of moisture-induced passivation, maintaining >90% CE
ConditionsMg anode cycling in non-aqueous solvents with trace water impurities

Significantly lowers the barrier to entry for industrial battery scaling by relaxing the extreme anhydrous handling requirements of the electrolyte.

Thermal Decomposition
Data to verify
Decomposition point ≥300–310 °C (vendor datasheets)
Reported high thermal stability may support high-temperature reaction conditions; lacks peer-reviewed validation.
No direct comparative thermal data with perchlorate or halide salts in public sources.

Next-Generation Magnesium-Ion Battery Electrolytes

Directly downstream of its ability to form highly reversible, mixed-anion contact ion pairs and hybrid systems with up to 98.5% Coulombic efficiency, Mg(OTf)2 is the premier salt for formulating non-aqueous electrolytes. It is specifically chosen over Mg(TFSI)2 alone to reduce precursor costs and improve trace moisture tolerance in commercial battery R&D [1].

High-Stability Chloride-Free Energy Storage Systems

In applications where corrosive chloride ions must be avoided to protect battery casings and current collectors, Mg(OTf)2 combined with TBAOTf provides superior anodic stability and a lower overpotential (0.55 V) compared to Mg(HMDS)2, making it the optimal choice for long-cycle-life Mg metal batteries [2].

Conditioning-Free Mg-S Battery Prototypes

Because Mg(OTf)2-AlCl3-MgCl2 hybrid formulations eliminate the need for extensive electrochemical conditioning while maintaining wide electrochemical windows, this compound is highly recommended for scaling up Mg-S battery manufacturing workflows where process time is a critical cost driver [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chloride-free magnesium battery electrolytes
High anodic stability in nonaqueous formulation
Cyclic voltammetry window and Mg plating/stripping reversibility
Gel polymer electrolyte safety research
Non-oxidative salt profile vs. perchlorate hazard
Ionic conductivity performance and activation energy comparison
Lewis acid catalysis with intermediate acidity
Intermediate divalent triflate acidity positioning
Cation acidity ranking and reaction selectivity in target solvent
High-temperature organic transformations
High thermal decomposition threshold
Reaction temperature tolerance and catalyst integrity verification

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

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